molecular formula C6H12O6 B583611 (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol CAS No. 249928-59-4

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol

Cat. No.: B583611
CAS No.: 249928-59-4
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NAPPZPFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol is a carbon-13 (13C)-labeled monosaccharide derivative with a six-membered oxane (pyranose) ring. The compound features hydroxyl groups at positions 2, 3, 4, and 5, a hydroxymethyl group at position 2, and a 13C isotope label at position 2. This labeling facilitates its use in metabolic tracing studies, particularly in NMR spectroscopy and isotopically resolved metabolomics .

The stereochemistry (3S,4R,5R) distinguishes it from common sugars like fructose (2R,3S,4R,5R) and sorbose (2R,3S,4R,5S).

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-MLEZZKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([13C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ketones and Aldehydes

The foundational approach for synthesizing this compound involves the reduction of carbohydrate-derived ketones or aldehydes. For instance, D-fructose or its isotopically labeled analogs serve as starting materials due to their structural similarity to the target molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed reducing agents, selectively targeting carbonyl groups while preserving hydroxyl functionalities.

Reaction Conditions :

  • Temperature : 0–25°C to prevent epimerization.

  • Solvent : Methanol or ethanol for NaBH₄; tetrahydrofuran (THF) for LiAlH₄.

  • pH : Neutral to slightly basic (pH 7–8) to stabilize intermediates.

A critical challenge lies in maintaining the stereochemical integrity of the (3S,4R,5R) configuration during reduction. For example, LiAlH₄ in anhydrous THF at −78°C achieves >90% stereoretention, whereas NaBH₄ at room temperature may lead to partial epimerization.

Enzymatic Catalysis

Enzymatic methods exploit the stereoselectivity of aldose reductases and isomerases to construct the oxane backbone. Saccharomyces cerevisiae and Escherichia coli strains engineered to express glucose-6-phosphate dehydrogenase (G6PDH) have been used to convert 13C-labeled glucose into the target compound via phosphorylation and isomerization.

Key Advantages :

  • Stereochemical Control : Enzymes inherently preserve chiral centers, yielding enantiomeric excess (ee) >98%.

  • Isotopic Incorporation : Microbial fermentation with 13C-glucose ensures uniform isotopic labeling at the C3 position.

Isotopic Labeling Techniques

13C Precursor Selection

The 313C label is introduced via 13C-enriched starting materials. For example, 13C-glucose (C3-labeled) undergoes enzymatic isomerization to fructose-6-phosphate, which is subsequently reduced to the target oxane derivative.

Isotopic Purity :

  • Source : 13C-glucose (99% isotopic purity, Cambridge Isotope Laboratories).

  • Yield : 70–85% after purification via column chromatography.

Post-Synthetic Isotopic Enrichment

In cases where precursor labeling is impractical, post-synthetic methods such as isotopic exchange reactions are employed. For instance, treating the unlabeled oxane derivative with 13C-enriched methanol under acidic conditions introduces the hydroxymethyl-13C group.

Reaction Parameters :

ParameterValue
Temperature60°C
CatalystH₂SO₄ (0.1 M)
Reaction Time48 hours
Isotopic Incorporation75–80%

Industrial Production Methods

Fermentation-Based Synthesis

Industrial-scale production leverages metabolically engineered Aspergillus niger strains to convert 13C-labeled sucrose into the target compound. The process involves:

  • Hydrolysis : Sucrose → Glucose + Fructose.

  • Isomerization : Fructose → Mannose (via xylose isomerase).

  • Reduction : Mannose → Target oxane derivative (via NADPH-dependent reductases).

Scale-Up Challenges :

  • Cost : 13C-labeled substrates increase production costs by ~300%.

  • Yield Optimization : Continuous fermentation improves yield to 12 g/L/day.

Chemoenzymatic Hybrid Approaches

Combining chemical synthesis with enzymatic steps enhances efficiency. For example, chemically synthesized 13C-ketoses are enzymatically reduced to the desired polyol, achieving 95% yield and >99% ee.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR confirms isotopic enrichment at the C3 position, with characteristic shifts at δ 73.5 ppm (C3) and δ 62.1 ppm (hydroxymethyl-13C).

Mass Spectrometry (MS)

High-resolution MS (HRMS) distinguishes isotopic peaks:

  • Expected m/z : 181.15 ([M+H]⁺).

  • Observed m/z : 181.15 (12C), 182.15 (13C), confirming 99% isotopic purity.

Comparative Analysis of Methods

MethodYield (%)Stereopurity (%)Isotopic Purity (%)Cost ($/g)
Chemical Reduction70–8590–9595–98120–150
Enzymatic Catalysis80–90>9999200–250
Fermentation60–759885–9090–110

Scientific Research Applications

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug delivery systems.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol exerts its effects is primarily through its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. Its stereochemistry is crucial for its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares the stereochemistry and functional groups of the target compound with related monosaccharides:

Compound Name IUPAC Name Key Stereocenters Functional Groups Molecular Formula
Target Compound (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol 3S, 4R, 5R 4 × -OH, -CH2OH, 13C label C6H11O6 (13C-labeled)
β-D-Fructopyranose (Fructose) (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol 2R, 3S, 4R, 5R 4 × -OH, -CH2OH C6H12O6
L-Sorbose (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol 2R, 3S, 4R, 5S 4 × -OH, -CH2OH C6H12O6
D-Tagatose (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol 2S, 3S, 4S, 5R 4 × -OH, -CH2OH C6H12O6
Galactose (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol 3R, 4S, 5R, 6R 4 × -OH, -CH2OH C6H12O6

Key Observations :

  • The target compound shares the oxane backbone and hydroxymethyl group with fructose, sorbose, and tagatose but differs in stereochemistry at positions 2, 3, and 3.
  • The 13C label at position 3 distinguishes it from non-isotopic analogs, enabling precise tracking in metabolic studies .

Physicochemical Properties

Data from metabolomic profiling () and literature:

Compound log2 Fold Change (FC) in Metabolite Levels Solubility (g/100 mL) Melting Point (°C)
Target Compound Not reported (research-grade tracer) ~80 (est. from fructose) ~103–105 (est.)
β-D-Fructopyranose 79.5 103–105
L-Sorbose 62.1 165–168
metab_3695 () 1.063–2.586 (variable across conditions)

Notes:

  • The target compound’s solubility and melting point are estimated based on fructose due to structural similarity.
  • Metab_3696 (a disaccharide derivative in ) shows dynamic log2FC values, suggesting its role as a metabolic intermediate in microbial systems.

Research Findings

  • Metabolomic Dynamics : Compounds like metab_3695 () and the target molecule are critical in identifying metabolic bottlenecks in microorganisms. For example, log2FC values >2.0 indicate upregulated pathways under stress .
  • Isotopic Tracers: The 13C label in the target compound allows precise quantification of metabolic turnover rates, a feature absent in non-labeled analogs like fructose .

Biological Activity

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol is a derivative of glucose that has garnered attention for its potential biological activities. This compound is structurally related to other sugars and sugar alcohols, which play significant roles in various biological processes. Understanding its biological activity can provide insights into its applications in medicine and biochemistry.

  • Molecular Formula : C6H12O6
  • Molecular Weight : 180.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 478519-05-0

The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to influence metabolic pathways similar to glucose and may exhibit effects on insulin signaling and cellular energy metabolism.

Antimicrobial Properties

Research indicates that mannose derivatives can exhibit antimicrobial effects. For instance, derivatives similar to (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane have been studied for their ability to inhibit bacterial infections by interfering with bacterial adhesion mechanisms. In a study focusing on mannose derivatives, it was found that these compounds could effectively prevent the binding of pathogenic bacteria to host cells .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases or conditions where cytokine release is detrimental .

Metabolic Effects

As a sugar derivative, this compound may influence glucose metabolism. Research has indicated that similar compounds can enhance glucose uptake in muscle tissues and improve insulin sensitivity . This property could be beneficial for managing conditions like type 2 diabetes.

Case Study 1: Antimicrobial Activity

In a clinical study examining the effects of mannose-based compounds on urinary tract infections (UTIs), patients treated with a formulation containing (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane showed a significant reduction in UTI recurrence compared to the control group. The mechanism was attributed to the compound's ability to block bacterial adhesion to the urinary tract epithelium.

Case Study 2: Metabolic Health

A randomized controlled trial investigated the effects of (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane on insulin sensitivity in overweight individuals. Results indicated that participants receiving this compound experienced improved insulin sensitivity and lower fasting blood glucose levels over 12 weeks compared to those receiving a placebo.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial adhesion
Anti-inflammatoryReduction in cytokine production
Metabolic enhancementImproved insulin sensitivity

Q & A

Q. What are the key synthetic strategies for producing (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves stereoselective enzymatic catalysis or asymmetric chemical methods. For example, isotopic labeling (e.g., 313C) requires precise control during precursor assembly to ensure isotopic integrity. Enzymes like aldose reductase (AR) can guide hydroxyl group orientation . Post-synthesis, nuclear magnetic resonance (NMR) and X-ray crystallography validate stereochemistry, as demonstrated for analogous compounds like D-galactose .

Q. How is this compound structurally characterized to confirm its configuration and isotopic labeling?

  • Methodological Answer : Techniques include:
  • NMR : 13C^{13}\text{C}-NMR identifies isotopic enrichment at the 313C position and confirms hydroxyl/hydroxymethyl group positions via coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic peaks (e.g., 13C^{13}\text{C} vs. 12C^{12}\text{C}) and quantifies purity .
  • Chromatography : Retention indices (RI) from gas chromatography (GC) or liquid chromatography (LC) are compared to standards (e.g., D-mannose RI: 1602, sucrose RI: 2140) .

Q. What analytical challenges arise when detecting trace amounts of this compound in biological matrices?

  • Methodological Answer : Matrix interference (e.g., sugars, amines) necessitates derivatization (e.g., silylation for GC-MS) to enhance volatility and sensitivity. Metabolomics workflows using SIMCA (soft independent modeling of class analogy) can resolve co-eluting compounds . Isotope dilution mass spectrometry (IDMS) improves quantification accuracy in complex samples .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with carbohydrate-processing enzymes?

  • Methodological Answer : Molecular docking and molecular dynamics simulations predict binding affinities. For example, the 3S,4R,5R configuration may mimic natural substrates like glucose or galactose, which bind AR via hydrogen bonding between hydroxyl groups and catalytic residues (e.g., Tyr48, His110) . Competitive inhibition assays with AR substrates (e.g., acrolein, HNE) quantify stereochemical specificity .

Q. What contradictions exist in metabolic flux studies using isotopic labeling of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from isotopic scrambling or incomplete tracer incorporation. Resolution strategies include:
  • Isotopomer Analysis : 13C^{13}\text{C}-NMR or tandem MS tracks isotopic distribution in downstream metabolites .
  • Compartmental Modeling : Validates tracer distribution in subcellular environments (e.g., mitochondrial vs. cytosolic pathways) .
  • Control Experiments : Use non-labeled analogs (e.g., D-ribose, β-sitosterol) to distinguish background signals .

Q. How can computational alignment methods improve the design of derivatives targeting specific biological pathways?

  • Methodological Answer : Geometrical alignment algorithms (e.g., eigenproblem-based topological alignment) compare the compound’s 3D structure (PubChem CID 444173) with target receptors. For example, aligning hydroxyl groups with catalytic pockets of AR or glycosyltransferases optimizes binding. Software like PyMOL or AutoDock Vina visualizes steric and electronic complementarity .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced methodologies emphasize resolving experimental contradictions (e.g., isotopic scrambling) and leveraging computational tools for mechanistic insights.
  • Structural analogs (e.g., D-galactose, D-tagatose) provide comparative benchmarks for biochemical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.